

# Solubility Profiling & Process Handling of 1-(1,3-Dimethoxypropan-2-yl)piperazine

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## Compound of Interest

**Compound Name:** 1-(1,3-Dimethoxypropan-2-yl)piperazine  
**CAS No.:** 78531-34-7  
**Cat. No.:** B2426766

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CAS Number: 78531-34-7 Molecular Formula: C<sub>9</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub> Molecular Weight: 188.27 g/mol

## Executive Summary

**1-(1,3-Dimethoxypropan-2-yl)piperazine** is a specialized heterocyclic intermediate frequently employed in the synthesis of pharmaceutical agents, particularly those targeting CNS or urological pathways. Its structure—a piperazine core N-substituted with a dimethoxy-functionalized propyl chain—imparts a unique amphiphilic physicochemical profile.

Unlike simple alkyl-piperazines, the presence of two ether oxygens on the side chain significantly enhances hydrogen bond acceptance capacity, altering its partition coefficient (LogP) and solubility behavior.<sup>[1][2]</sup> This guide provides a technical analysis of its solubility landscape, emphasizing the critical role of pH-dependent ionization in process development, extraction, and purification.<sup>[1][2]</sup>

## Physicochemical Architecture

To master the solubility of this compound, one must understand the competition between its lipophilic carbon skeleton and its hydrophilic heteroatoms.[1][2]

## Structural Analysis[1][3]

- The Core (Piperazine): Provides two nitrogen centers.[1][2][3]
  - N1 (Tertiary): Substituted with the dimethoxypropyl group.[1][2] Less basic (pKa ~5.5–6.5 estimated) due to steric bulk and proximity to electron-withdrawing oxygen atoms.[2]
  - N4 (Secondary): Unsubstituted. Highly basic (pKa ~9.8 estimated), serving as the primary protonation site.[1][2]
- The Tail (1,3-Dimethoxypropan-2-yl):
  - Adds lipophilicity (C3 chain) but counterbalanced by two methoxy ether linkages.[1][2]
  - Solubility Impact: The ether oxygens act as "water anchors," allowing the free base to maintain higher water solubility than comparable N-alkyl piperazines (e.g., N-butylpiperazine).

## Calculated Properties (In Silico Consensus)

Property	Value (Est.)	Implication for Solubility
LogP (Octanol/Water)	0.2 – 0.6	Amphiphilic. Soluble in both aqueous and organic phases depending on pH.
LogD (pH 7.4)	-1.5 to -0.5	At physiological pH, the molecule is largely ionized (protonated), favoring the aqueous phase.
pKa (Most Basic)	~9.8	Requires pH > 12 to ensure >99% free base species for organic extraction.[1][2]
H-Bond Acceptors	4 (2 N, 2 O)	High affinity for polar protic solvents (Water, Methanol).[1]
H-Bond Donors	1 (NH)	Limited self-aggregation; lower melting point (likely oil or low-melt solid).

## Solubility Landscape: Water vs. Organic Solvents[1][2][5]

The solubility of **1-(1,3-Dimethoxypropan-2-yl)piperazine** is not static; it is a dynamic equilibrium driven by protonation.

### A. Aqueous Solubility[1][2][5][6][7]

- Acidic pH (pH < 7): Miscible / Highly Soluble.[1][2]
  - The molecule exists as a mono- or di-cation (HCl or H<sub>2</sub>SO<sub>4</sub> salt). The high charge density and hydration of the ammonium/ether groups make it extremely water-soluble (>100 mg/mL).[2]
- Neutral to Basic pH (pH > 10): Moderate to High.[1][2]

- Even as a free base, the compound exhibits significant water solubility due to the low carbon-to-heteroatom ratio (9:4). Unlike purely lipophilic bases, it may not "oil out" completely from water, posing a challenge for extraction yields.[1][2]

## B. Organic Solubility[1][2][5]

- Chlorinated Solvents (DCM, Chloroform):Excellent.[1][2]
  - The free base is highly soluble.[1][2] DCM is the preferred solvent for extraction from basic aqueous media.[1][2]
- Alcohols (Methanol, Ethanol, IPA):Excellent.[1][2]
  - Soluble in all forms (salt and free base).[1][2] Useful for recrystallization or homogeneous reactions.[1][2]
- Aprotic Polar (DMSO, DMF):High.[1][2]
  - Soluble but difficult to remove; avoid for workup if possible.[1][2]
- Non-Polar (Heptane, Hexane):Poor to Moderate.[1][2]
  - The free base has limited solubility in strict hydrocarbons due to its polarity.[1][2] Toluene is a better alternative if a non-chlorinated solvent is required.[1][2]

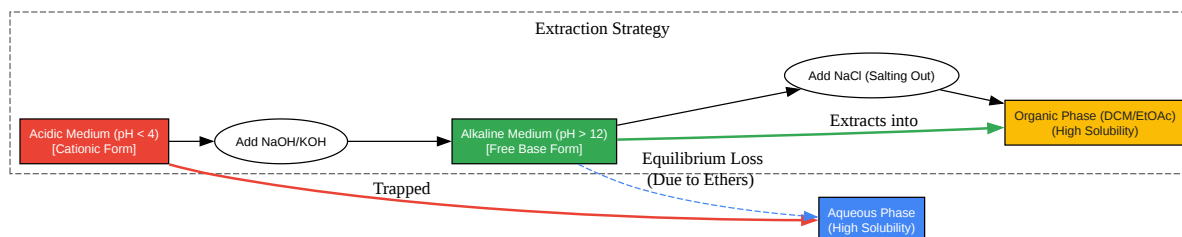
## Comparative Solubility Matrix (Free Base Form)

Solvent	Solubility Rating	Process Utility
Water (pH 2)	★★★★★ (Miscible)	Reaction medium, salt formation.[1][2]
Water (pH 12)	★★★☆☆ (Moderate)	Risk: Loss of product to aqueous waste during extraction.[1][2]
Dichloromethane	[1][2] ★★★★★ (High)	Primary extraction solvent.[1][2]
Methanol	★★★★★ (High)	Solvent exchange, chromatography.[1][2]
Ethyl Acetate	[1][2][4] ★★★★★☆ (Good)	Greener alternative to DCM; may require salting out.[1][2]
Toluene	★★★☆☆ (Moderate)	Useful for azeotropic drying; selective extraction.[1][2]
Heptane	★☆☆☆☆ (Low)	Anti-solvent for precipitation.[1][2]

## Process Development Workflows

### Visualizing the "Solubility Switch"

The following diagram illustrates the pH-dependent phase transfer mechanism critical for isolation.



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Caption: The pH-swing mechanism. Note the "Equilibrium Loss" path; the ether groups cause the free base to partially partition into water, necessitating "salting out" (NaCl) to drive it into the organic phase.[1][2]

## Experimental Protocol A: Determination of Partition Coefficient (LogD)

Since exact literature values are scarce, use this protocol to determine the precise extraction efficiency for your specific batch.[1][2]

Objective: Determine the distribution ratio (

) between DCM and Water at pH 12.

- Preparation: Dissolve 100 mg of **1-(1,3-Dimethoxypropan-2-yl)piperazine** (salt or oil) in 10 mL of water.
- Basification: Adjust pH to >12.0 using 5M NaOH.
- Equilibration: Add 10 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.[1][2]
- Separation: Centrifuge or let stand in a separatory funnel until phases clear.
- Quantification:

- Remove the organic layer, dry over Na<sub>2</sub>SO<sub>4</sub>, and evaporate to dryness.<sup>[1][2]</sup> Weigh the residue (  
  
).<sup>[1][2]</sup>
- Calculate  
  
.<sup>[2]</sup>
- Calculation:
  - Success Criterion: If  
  
(i.e., <90% extraction in one pass), you must implement a "Salting Out" step (saturate aqueous layer with NaCl) or perform multiple extractions (3x).<sup>[1][2]</sup>

## Critical Process Implications

### Extraction Efficiency & "Salting Out"

Due to the amphiphilic nature of the dimethoxypropyl chain, a simple pH adjustment is often insufficient for quantitative recovery.<sup>[1][2]</sup>

- Problem: The free base retains water solubility (estimated 10-30 g/L).
- Solution: Always saturate the aqueous phase with NaCl (brine) before extraction.<sup>[1][2]</sup> This exploits the Salting-Out Effect, disrupting the hydration shell around the ether oxygens and forcing the molecule into the organic phase.<sup>[1][2]</sup>

### Purification via Salt Formation

The free base is likely an oil or low-melting solid, making crystallization difficult.<sup>[1][2]</sup> The best purification strategy is salt formation.<sup>[1][2]</sup>

- Recommended Salt: Dihydrochloride or Dioxalate.<sup>[1][2]</sup>
- Protocol:
  - Dissolve crude free base in dry Ethanol or IPA.<sup>[1][2]</sup>

- Cool to 0–5°C.
- Slowly add 2.2 equivalents of HCl (in dioxane or ether).
- The salt should precipitate as a white, non-hygroscopic solid.[1][2]
- Filter and wash with cold acetone (removes unreacted organic impurities).[1][2]

## Chromatography

- Reverse Phase (C18): Use a high-pH buffer (Ammonium Bicarbonate, pH 10) to keep the amine deprotonated and improve retention.[1][2] At acidic pH (0.1% Formic Acid), the molecule will elute near the void volume due to high polarity.[1][2]
- Normal Phase (Silica): Requires amine-modified silica or a mobile phase with 1% Triethylamine to prevent peak tailing caused by the interaction of the secondary amine with silanols.[2]

## References

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